

Azalanstat: A Technical Guide to its Molecular Targets and Binding Interactions

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Compound of Interest

Compound Name: Azalanstat

Cat. No.: B1665909

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Abstract

Azalanstat is a potent, orally active inhibitor of cholesterol biosynthesis with significant therapeutic potential. This document provides a comprehensive technical overview of **azalanstat**'s molecular targets, binding characteristics, and the experimental methodologies used to elucidate its mechanism of action. Primarily, **azalanstat** targets lanosterol 14 α -demethylase (CYP51), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway. It also exhibits inhibitory activity against heme oxygenase (HO-1 and HO-2). This guide details the quantitative parameters of these interactions, outlines the experimental protocols for their determination, and provides visual representations of the relevant biological pathways and experimental workflows.

Primary Target: Lanosterol 14 α -Demethylase (CYP51)

Azalanstat's principal mechanism of action is the inhibition of lanosterol 14 α -demethylase (CYP51), a key enzyme responsible for the conversion of lanosterol to cholesterol.^[1] By blocking this step, **azalanstat** effectively reduces the endogenous synthesis of cholesterol.

Binding Affinity and Potency

Azalanstat is a tight-binding, competitive inhibitor of lanosterol 14 α -demethylase. The apparent inhibition constant (K_i) for the purified rat liver enzyme has been determined to be 840 pM.^[2] The K_i values for the human and hamster enzymes are reported to be similar.^[2] This high affinity underscores the potency of **azalanstat** as a CYP51 inhibitor. In vivo studies in hamsters have demonstrated a dose-dependent reduction in cholesterol biosynthesis.^[2]

Binding Site and Interactions

As a synthetic imidazole derivative, **azalanstat**'s interaction with the cytochrome P450 enzyme CYP51 is consistent with the binding mode of other azole-based inhibitors.^[1] The imidazole moiety of **azalanstat** is believed to coordinate with the heme iron atom at the active site of CYP51.^[2] This interaction prevents the binding of the natural substrate, lanosterol, and subsequent catalytic activity. While a co-crystal structure of **azalanstat** with CYP51 is not publicly available, molecular modeling and structure-activity relationship studies of similar azole inhibitors suggest that the non-imidazole portions of the molecule likely form hydrophobic and van der Waals interactions with amino acid residues within the enzyme's active site pocket, further stabilizing the inhibitor-enzyme complex.

Secondary Targets: Heme Oxygenase (HO-1 and HO-2)

In addition to its primary target, **azalanstat** has been shown to inhibit the activity of heme oxygenase isoenzymes, HO-1 and HO-2. These enzymes are responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide.

Quantitative Data Summary

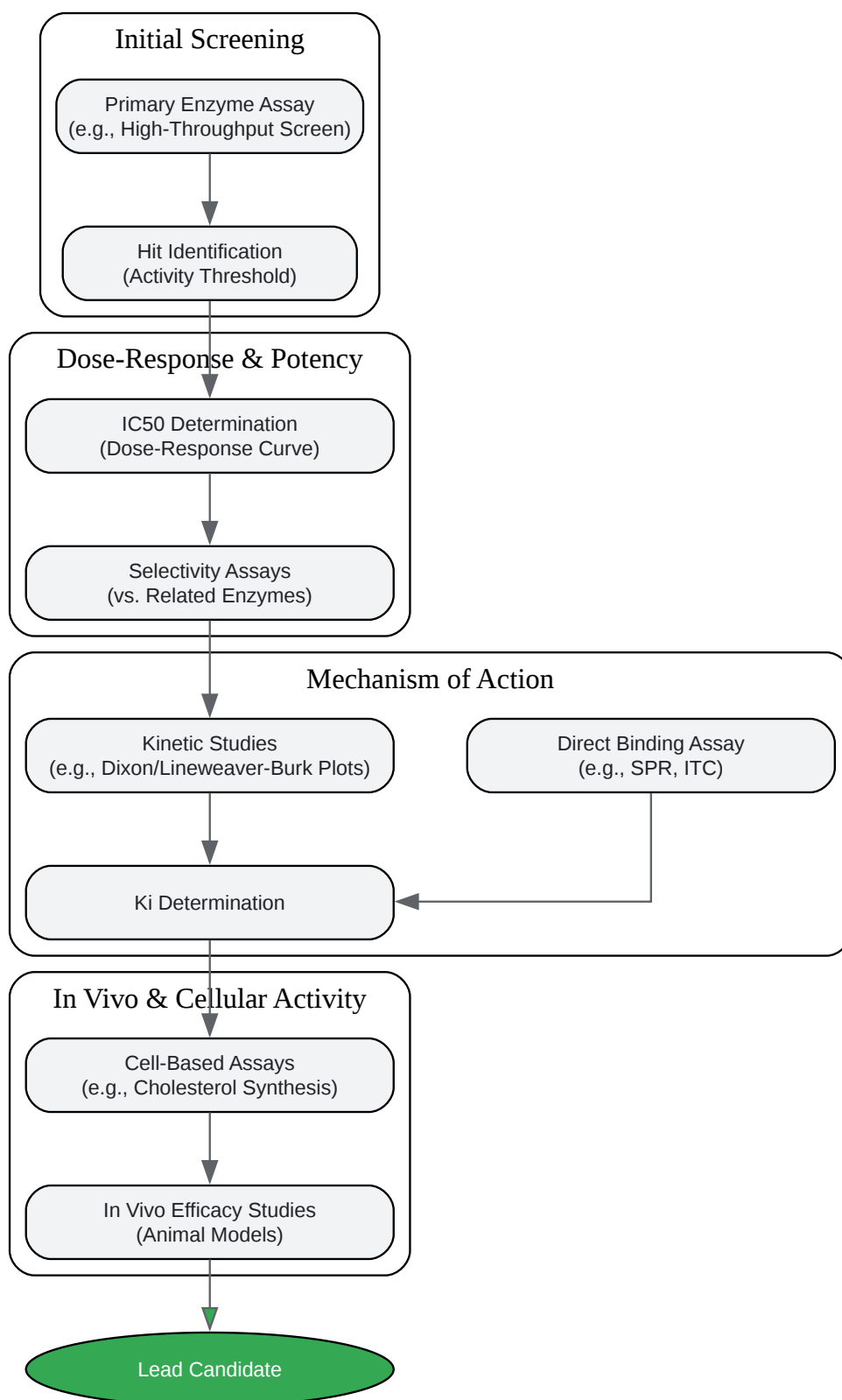
The following tables summarize the known quantitative data for **azalanstat**'s activity.

Target	Parameter	Value	Species	Reference
Lanosterol 14 α - Demethylase (CYP51)	Apparent Ki	840 pM	Rat (liver)	[2]
Heme Oxygenase-1 (HO-1)	IC50	5.5 μ M	Not Specified	
Heme Oxygenase-2 (HO-2)	IC50	24.5 μ M	Not Specified	
In Vivo Cholesterol Lowering	ED50	62 mg/kg	Hamster	[1]

Signaling Pathway: Cholesterol Biosynthesis

Azalanstat intervenes in the multi-step cholesterol biosynthesis pathway. The following diagram illustrates the key steps, highlighting the point of inhibition by **azalanstat**.





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